2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, an acetamide linkage, and a morpholine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Acetamide Formation: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Morpholine Substitution: The final step involves the substitution of the phenyl ring with morpholine. This is achieved by reacting the intermediate product with 4-morpholin-4-ylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-phenylacetamide: Lacks the morpholine substitution on the phenyl ring.
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-piperidin-4-ylphenyl)acetamide: Contains a piperidine ring instead of morpholine.
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylbenzyl)acetamide: Has a benzyl group instead of a phenyl ring.
Uniqueness
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide is unique due to the presence of both the morpholine-substituted phenyl ring and the chloro-methyl substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12-17(18)13(2)22(20-12)11-16(23)19-14-3-5-15(6-4-14)21-7-9-24-10-8-21/h3-6H,7-11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARAEZPQYAUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.